molecular formula C17H19N3O4S B2725248 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine CAS No. 1797708-70-3

1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine

Cat. No.: B2725248
CAS No.: 1797708-70-3
M. Wt: 361.42
InChI Key: FERRTWGTRDVYCV-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a piperazine derivative featuring two critical substituents:

  • Methanesulfonyl group at the 1-position: Enhances solubility and metabolic stability due to its polar nature .

This compound is structurally tailored for pharmacological applications, leveraging piperazine's flexibility as a scaffold.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-25(22,23)20-11-9-19(10-12-20)17(21)14-5-4-6-15(13-14)24-16-7-2-3-8-18-16/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERRTWGTRDVYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Introduction of the Methylsulfonyl Group: The piperazine ring is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.

    Formation of the Pyridin-2-yloxy Phenyl Ring: The phenyl ring is substituted with a pyridin-2-yloxy group through a nucleophilic aromatic substitution reaction.

    Coupling Reaction: Finally, the two fragments are coupled using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, providing insights into cellular processes and pathways.

Medicine

In medicine, 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methanesulfonyl vs. Other Piperazine-1-Substituents

Compound 1-Substituent Key Properties/Effects Biological Activity Reference
Target Compound Methanesulfonyl Improved solubility, metabolic stability Hypothesized anticancer
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Lipophilic, bulky Cytotoxic (IC₅₀: 2–10 µM)
HBK14–HBK19 series Phenoxyalkyl groups Variable hydrophobicity Serotonin receptor modulation
Compound 8e () Cyclosulfamide Covalent binding potential Norovirus inhibition

Key Insight : Methanesulfonyl substituents enhance aqueous solubility compared to lipophilic groups like 4-chlorobenzhydryl, which may improve pharmacokinetics .

4-Position Benzoyl Modifications

Compound 4-Substituent Key Features Activity/Application Reference
Target Compound 3-(Pyridin-2-yloxy)benzoyl Pyridine-O-benzoyl hybrid Pending validation
1-(4-Trifluoromethylbenzoyl)piperazine 4-Trifluoromethylbenzoyl Electron-withdrawing, hydrophobic Kinase inhibition (e.g., EI-MS: 530 [M]⁺)
1-(2-Methoxyphenyl)piperazine () 2-Methoxyphenyl Hydrogen-bond donor/acceptor Screening for CNS targets
Compound 6a–6k () Bromopropyl benzoates Alkyl-linked esters hENT1 inhibition

Key Insight : The pyridin-2-yloxy group in the target compound introduces π-π stacking and hydrogen-bonding capabilities, distinct from electron-withdrawing (e.g., trifluoromethyl) or alkyl-based substituents .

Biological Activity

1-Methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

The biological activity of 1-methanesulfonyl-4-[3-(pyridin-2-yloxy)benzoyl]piperazine has been linked to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology. Studies indicate that the compound may function as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to antiproliferative effects on cancer cells.

Enzyme Inhibition

Research has demonstrated that this compound exhibits inhibitory activity on monoacylglycerol lipase (MAGL), an enzyme implicated in the degradation of endocannabinoids. The inhibition of MAGL can enhance the levels of endocannabinoids, potentially leading to therapeutic effects in pain management and cancer treatment.

Biological Activity Overview

Activity IC50 (µM) Cell Lines Tested
MAGL Inhibition0.84Various cancer cell lines
Antiproliferative Activity19.9 - 75.3MDA-MB-231, MCF-7 (breast cancer)
COV318, OVCAR-3 (ovarian cancer)

Case Studies

  • Anticancer Activity : In a study focused on breast and ovarian cancer cells, the compound showed significant antiproliferative effects with IC50 values ranging from 19.9 µM to 75.3 µM compared to non-cancerous human mesenchymal stem cells (hMSC). This suggests selective toxicity towards cancerous cells while sparing normal cells, which is crucial for cancer therapeutics .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound acts as a reversible inhibitor of MAGL, confirmed through pre-incubation assays and Michaelis-Menten kinetics. The competitive nature of this inhibition indicates that it could be effectively utilized in therapeutic settings where modulation of endocannabinoid levels is desired .
  • Structure-Activity Relationship (SAR) : Modifications to the benzoyl portion of the molecule have been explored to enhance its potency. For instance, substituting different groups on the phenyl ring improved interactions within the enzyme's active site, leading to compounds with significantly lower IC50 values .

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